molecular formula C13H19N3O3 B7100932 methyl 3-[2-(methoxymethyl)-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-6-yl]propanoate

methyl 3-[2-(methoxymethyl)-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-6-yl]propanoate

Cat. No.: B7100932
M. Wt: 265.31 g/mol
InChI Key: FPRJDPKQVZKVBH-UHFFFAOYSA-N
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Description

Methyl 3-[2-(methoxymethyl)-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-6-yl]propanoate is a complex organic compound that belongs to the class of pyrido[4,3-d]pyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound features a pyrido[4,3-d]pyrimidine core, which is a fused bicyclic system containing both pyridine and pyrimidine rings, making it an interesting subject for chemical and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-[2-(methoxymethyl)-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-6-yl]propanoate typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyrido[4,3-d]pyrimidine Core: This step often involves the cyclization of appropriate precursors such as 2-aminopyridine and a suitable aldehyde or ketone under acidic or basic conditions.

    Introduction of the Methoxymethyl Group: This can be achieved through the reaction of the intermediate with methoxymethyl chloride in the presence of a base like sodium hydride or potassium carbonate.

    Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst like sulfuric acid or p-toluenesulfonic acid.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors for better control of reaction conditions, higher yields, and safer handling of reactive intermediates.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxymethyl group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the pyrimidine ring, potentially converting it to a dihydropyrimidine derivative.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the methoxymethyl group, where the methoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.

Major Products

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of dihydropyrimidine derivatives.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

Biologically, compounds containing the pyrido[4,3-d]pyrimidine core have shown potential as enzyme inhibitors, particularly targeting kinases and other proteins involved in cell signaling pathways.

Medicine

In medicinal chemistry, derivatives of this compound are investigated for their potential therapeutic effects, including anti-cancer, anti-inflammatory, and antimicrobial activities. The ability to modify the structure allows for the optimization of pharmacokinetic and pharmacodynamic properties.

Industry

Industrially, this compound can be used in the development of new materials with specific properties, such as polymers or coatings with enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of methyl 3-[2-(methoxymethyl)-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-6-yl]propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrido[4,3-d]pyrimidine core can mimic natural substrates or inhibitors, allowing it to bind to active sites and modulate biological activity. This interaction can lead to the inhibition of enzyme activity or the alteration of signaling pathways, resulting in therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Pyrido[4,3-d]pyrimidine Derivatives: These include compounds with different substituents on the pyrimidine or pyridine rings, which can alter their biological activity and chemical reactivity.

    Quinolone Derivatives: These compounds share a similar bicyclic structure but with different heteroatoms, leading to distinct properties and applications.

Uniqueness

Methyl 3-[2-(methoxymethyl)-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-6-yl]propanoate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxymethyl group and the ester functionality allows for further chemical modifications, making it a versatile intermediate in synthetic chemistry.

This compound’s unique structure and reactivity make it a valuable subject for ongoing research in various scientific fields.

Properties

IUPAC Name

methyl 3-[2-(methoxymethyl)-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-6-yl]propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O3/c1-18-9-12-14-7-10-8-16(5-3-11(10)15-12)6-4-13(17)19-2/h7H,3-6,8-9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPRJDPKQVZKVBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=NC=C2CN(CCC2=N1)CCC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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